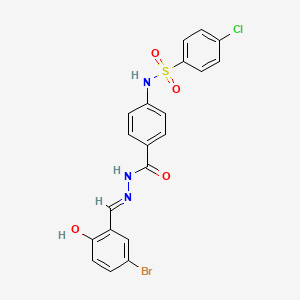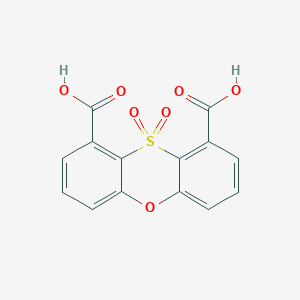
Propyl N-(2,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl N-(2,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its unique structure, which includes a propyl group attached to a carbamate moiety, and a 2,4-dichlorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl N-(2,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2,4-dichlorophenyl isocyanate and propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Propyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Phenylureido)-2-propyl N-(3,4-dichlorophenyl)carbamate
- 2,3-Dichloro N-aryl carbamates
- 4-Bromo-3-methyl N-aryl carbamates
Uniqueness
Propyl N-(2,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
121433-13-4 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
propyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
Clave InChI |
OXMJFVGWDDBUHO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


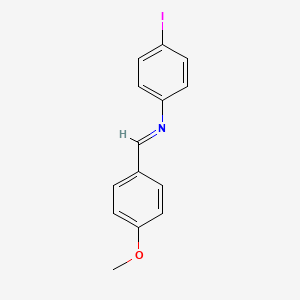

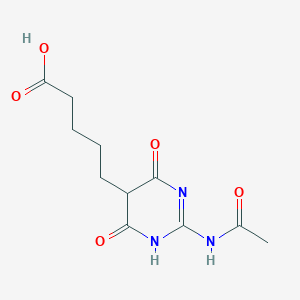
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
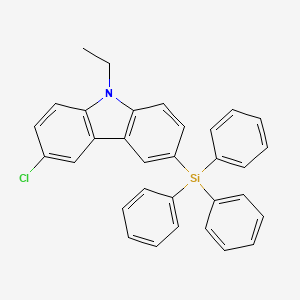
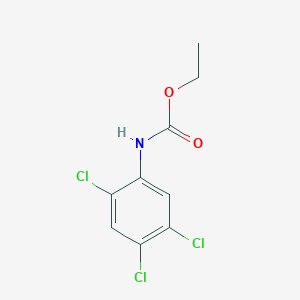
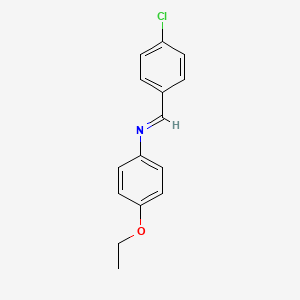
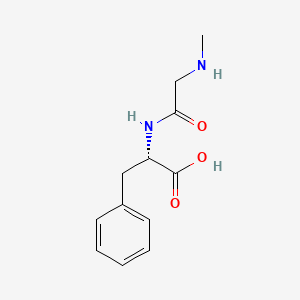

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
